molecular formula C19H17ClN2O3S B2388274 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate CAS No. 1396627-98-7

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate

Cat. No.: B2388274
CAS No.: 1396627-98-7
M. Wt: 388.87
InChI Key: XMLGVBIFZNTLKB-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a methoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate typically involves multiple steps:

    Formation of the Benzothiazole Ring: This step involves the reaction of 2-aminothiophenol with a chlorinated aromatic compound under acidic conditions to form the benzothiazole ring.

    Azetidine Ring Formation: The azetidine ring is formed by reacting an appropriate azetidinone precursor with the benzothiazole derivative.

    Esterification: The final step involves the esterification of the azetidine derivative with 3-methoxyphenyl acetic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group on the benzothiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized benzothiazole derivatives.

    Reduction: Reduced azetidine derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate is unique due to its combination of a benzothiazole ring, an azetidine ring, and a methoxyphenyl acetate moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structural combination that may contribute to its interaction with various biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The compound consists of an azetidine ring linked to a chlorobenzo[d]thiazole moiety and an acetate group derived from 3-methoxyphenylacetic acid. Its molecular formula is C17H16ClN3O3SC_{17}H_{16}ClN_{3}O_{3}S, with a molecular weight of approximately 375.8 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, effective against various bacterial strains. The mechanism could involve the inhibition of specific enzymes critical for bacterial survival.
  • Antifungal Properties : Similar to its antibacterial effects, antifungal activity has been observed, indicating potential use in treating fungal infections.
  • Anticancer Potential : The compound has been evaluated for its anticancer properties, showing promise in inhibiting the proliferation of cancer cell lines. This activity may be attributed to its ability to interfere with cell cycle regulation and apoptosis pathways.

The biological effects of this compound are believed to arise from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as proteases or kinases involved in critical signaling pathways.
  • DNA/RNA Interaction : It might bind to nucleic acids, disrupting their synthesis and function, which is crucial for cellular replication and function.
  • Modulation of Signaling Pathways : The compound could modulate pathways associated with cell proliferation and apoptosis, potentially leading to programmed cell death in cancer cells.

Research Findings

Several studies have investigated the biological activity of this compound:

  • Case Study on Antimicrobial Activity :
    • A study conducted on various bacterial strains revealed that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations as low as 10 µg/mL.
  • Anticancer Evaluation :
    • In vitro assays demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Flow cytometry analysis indicated increased apoptosis rates upon treatment.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference Study
AntimicrobialEffective against Gram-positive bacteria
AntifungalInhibition of fungal growth
AnticancerReduction in viability of cancer cells

Properties

IUPAC Name

[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-24-13-5-2-4-12(8-13)9-17(23)25-14-10-22(11-14)19-21-18-15(20)6-3-7-16(18)26-19/h2-8,14H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLGVBIFZNTLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)OC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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